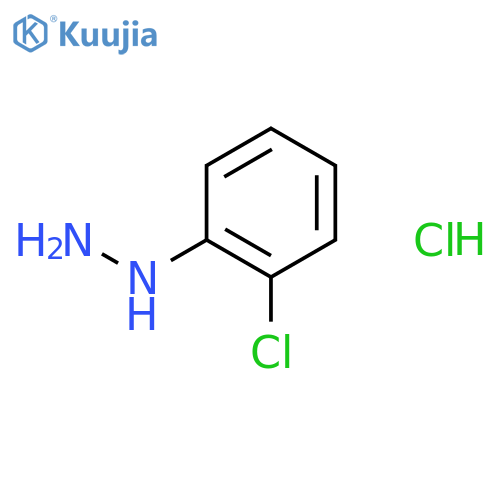Cas no 41052-75-9 ((2-chlorophenyl)hydrazine;hydrochloride)

41052-75-9 structure
商品名:(2-chlorophenyl)hydrazine;hydrochloride
(2-chlorophenyl)hydrazine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- (2-Chlorophenyl)hydrazine hydrochloride
- -(2-chlorophenyl)-hydrazinmonohydrochloride
- 1-(2-CHLOROPHENYL)HYDRAZINE HYDROCHLORIDE
- 2-CHLOROPHENYLHYDRAZINE HCL
- O-CHLOROPHENYLHYDRAZINE HYDROCHLORIDE
- O-ChlOrOphenyl HydrOazine HydrOchlOride
- 2-Chlorophenylhydrazine hydrochloride
- 1-(2-chlorophenyl)hydrazine
- 2-CHLORO PHENYL HYDRAZXINE HYDROCHLORIDE
- N-CHLOROSUCCINIMIDE
- o-chlorophenylhydrazine*HCl
- o-Chlorophenylhydrazine HCl
- Hydrazine, (2-chlorophenyl)-, monohydrochloride
- 2-Chloro Phenyl Hydrazine Hydrochloride
- 2-chlorophenylhydrazine, chloride
- SBB058433
- 2-chlorophenyl hydrazine hydrochloride
- PubChem4482
- Hydrazine, (2-chlorophenyl)-, hydrochloride
- (2-chlorophenyl)hydrazine;hydrochloride
- J-500718
- MFCD00012928
- NSC100723
- NS00057392
- 2-chlorophenylhydrazine hydrochloride salt
- (2-chloro-phenyl)-hydrazine hydrochloride
- (2-chlorophenyl)hydrazine.hydrochloride
- (2-Chlorophenyl)hydrazine--hydrogen chloride (1/1)
- o-chlorophenylhydrazine-hydrochloride
- DTXSID30961413
- EN300-08048
- AM20061054
- AKOS008029766
- (2-CHLOROPHENYL)HYDRAZINE HCL
- 2-Chlorophenylhydrazine hydrochloride, 97%
- C0826
- 1-(2-Chlorophenyl)hydrazine Hyrochloride
- Z56928643
- Q27105396
- CHEBI:1046
- (o-Chlorophenyl)hydrazizne hydrochloride
- 2-Chlorophenylhydrazine, HCl
- AC-9803
- STR00333
- SCHEMBL103678
- 41052-75-9
- ADODRSVGNHNKAT-UHFFFAOYSA-N
- 2-chlorophenylhydrazine hydro-chloride
- CS-W002086
- NSC-100723
- 2-chlorophenylhydrazine HCl salt
- CHEMBL2006059
- FT-0612001
- 8K6TNK3HQ8
- DB-049708
- (2-Chlorophenyl)hydrazine Hyrochloride; (o-Chlorophenyl)hydrazine Hydrochloride; 1-(2-Chlorophenyl)hydrazine Hydrochloride; N-(2-Chlorophenyl)hydrazine Hydrochloride;
- SY001593
- Hydrazine, (2-chlorophenyl)-, hydrochloride (1:1)
-
- MDL: MFCD00012928
- インチ: 1S/C6H7ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H
- InChIKey: ADODRSVGNHNKAT-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C([H])=C([H])C([H])=C1N([H])N([H])[H].Cl[H]
- BRN: 3699381
計算された属性
- せいみつぶんしりょう: 178.00600
- どういたいしつりょう: 178.006
- 同位体原子数: 10
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 87.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.3200
- ゆうかいてん: 200-203 °C (dec.) (lit.)
- ふってん: 252.1℃ at 760 mmHg
- フラッシュポイント: 106.2℃
- ようかいど: DMSO (Sparingly), Methanol (Slightly)
- すいようせい: 解体
- PSA: 38.05000
- LogP: 3.20090
- じょうきあつ: No data available
- ようかいせい: 可溶性
(2-chlorophenyl)hydrazine;hydrochloride セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H312,H332,H400
- 警告文: P273,P280
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-50
- セキュリティの説明: S36/37-S61-S36/37/39-S29-S26-S22
-
危険物標識:


- セキュリティ用語:6.1(b)
- 危険レベル:6.1(b)
- 包装グループ:III
- 危険レベル:6.1(b)
- 包装カテゴリ:III
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R20/21/22; R50/53
- 包装等級:III
(2-chlorophenyl)hydrazine;hydrochloride 税関データ
- 税関コード:29280090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
(2-chlorophenyl)hydrazine;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33831-50.0g |
(2-chlorophenyl)hydrazine hydrochloride |
41052-75-9 | 97% | 50.0g |
$51.0 | 2023-02-14 | |
| TRC | C375526-25g |
1-(2-Chlorophenyl)hydrazine Hyrochloride |
41052-75-9 | 25g |
$ 64.00 | 2023-11-08 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14136-5g |
2-Chlorophenylhydrazine hydrochloride, 97% |
41052-75-9 | 97% | 5g |
¥256.00 | 2023-03-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001593-25g |
(6alpha,9alpha,11beta,16beta)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione |
41052-75-9 | ≥98% | 25g |
¥50.0 | 2023-09-15 | |
| Enamine | EN300-08048-0.1g |
(2-chlorophenyl)hydrazine hydrochloride |
41052-75-9 | 97% | 0.1g |
$19.0 | 2023-10-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106485-10g |
(2-chlorophenyl)hydrazine;hydrochloride |
41052-75-9 | 97% | 10g |
¥51.90 | 2023-09-03 | |
| Enamine | EN300-08048-100g |
(2-chlorophenyl)hydrazine hydrochloride |
41052-75-9 | 97% | 100g |
$72.0 | 2023-10-28 | |
| Ambeed | A209556-500g |
(2-Chlorophenyl)hydrazine hydrochloride |
41052-75-9 | 97% | 500g |
$176.0 | 2025-02-22 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106485-25g |
(2-chlorophenyl)hydrazine;hydrochloride |
41052-75-9 | 97% | 25g |
¥63.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014000-5g |
(2-chlorophenyl)hydrazine;hydrochloride |
41052-75-9 | 97% | 5g |
¥29 | 2024-05-23 |
(2-chlorophenyl)hydrazine;hydrochloride サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:41052-75-9)2-氯苯肼盐酸盐
注文番号:LE2474318
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:41
価格 ($):discuss personally
(2-chlorophenyl)hydrazine;hydrochloride 関連文献
-
Nithya Murugesh,Ramasamy Karvembu,Seenuvasan Vedachalam Org. Biomol. Chem. 2020 18 7884
-
Alexander V. Aksenov,Dmitrii A. Aksenov,Georgii D. Griaznov,Nicolai A. Aksenov,Leonid G. Voskressensky,Michael Rubin Org. Biomol. Chem. 2018 16 4325
41052-75-9 ((2-chlorophenyl)hydrazine;hydrochloride) 関連製品
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:41052-75-9)(2-chlorophenyl)hydrazine;hydrochloride

清らかである:99%/99%
はかる:500g/1kg
価格 ($):158.0/285.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:41052-75-9)2-Chlorophenylhydrazine hydrochloride

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




